molecular formula C25H32O4 B12287806 17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione

Cat. No.: B12287806
M. Wt: 396.5 g/mol
InChI Key: WJFDQNDYQVFWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione involves several steps:

    Starting Material: The synthesis begins with 16,17α-epoxyprogesterone.

    Addition Reaction: The epoxy group reacts with hydrogen bromide.

    Catalytic Hydrogenation: This step removes the bromine at the 16-position.

    Acetylation: The 3-keto and 17α-hydroxy groups are acetylated, forming double bonds at the 3 and 5 positions.

    Hydrolysis: This step removes the acetyl group at the 3-position, restoring the 3-keto group and the 4-ene double bond.

    Etherification and Formylation: The 3-position is etherified using triethyl orthoformate, and the 6-position is formylated using dimethylformamide.

    Reduction and Hydrolysis: The final steps involve reduction and hydrolysis to form the 6-methylene group.

Chemical Reactions Analysis

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione undergoes various chemical reactions:

Scientific Research Applications

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione has several scientific research applications:

Comparison with Similar Compounds

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione is unique due to its specific structure and functional groups. Similar compounds include:

This compound stands out due to its specific applications in veterinary medicine and its unique synthetic pathway.

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDQNDYQVFWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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